molecular formula C19H19ClN2O2 B2762709 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 847851-75-6

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2762709
CAS No.: 847851-75-6
M. Wt: 342.82
InChI Key: KCVNUFXRZRPUBB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic indole derivative structurally related to melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide), a hormone involved in circadian rhythm regulation . The target compound incorporates a 4-chlorophenyl substitution on the acetamide moiety, distinguishing it from melatonin and other analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-24-16-6-7-18-17(11-16)14(12-22-18)8-9-21-19(23)10-13-2-4-15(20)5-3-13/h2-7,11-12,22H,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVNUFXRZRPUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the 4-chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with ethylamine under basic conditions.

    Introduction of the 5-methoxyindole moiety: The 5-methoxyindole can be synthesized separately and then coupled with the 4-chlorophenyl acetamide through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.

    Reduction: Formation of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]ethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 10l) correlate with higher yields (14%) compared to halogens (Cl/F in 10j: 8%), suggesting improved synthetic efficiency .
  • Melting Points : Compounds with nitro groups (e.g., 10l: 190–191°C) exhibit higher melting points than halogenated analogs (10j: 192–194°C), likely due to stronger intermolecular interactions .

Anticancer Activity:

  • compounds (e.g., 10j, 10l) demonstrate potent anticancer activity via Bcl-2/Mcl-1 inhibition, with IC₅₀ values in the nanomolar range . The 4-chlorophenyl group in the target compound may similarly enhance pro-apoptotic effects, though experimental validation is required.

Neurological and Metabolic Effects:

  • Melatonin’s role in circadian regulation is well-documented . The 4-chlorophenyl modification in the target compound could modulate affinity for melatonin receptors (MT₁/MT₂) or serotonin receptors, as seen in structurally related compounds (e.g., Y041-4262, a brominated indole derivative used in pharmacological screening) .

Analytical Challenges:

  • and emphasize the importance of distinguishing indole-acetamide derivatives from contaminants in commercial melatonin preparations . This underscores the need for rigorous purity assessments if the target compound is developed for therapeutic use.

Biological Activity

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's molecular structure, biological properties, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C18H18ClN3O2C_{18}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 343.81 g/mol. The compound features a chlorophenyl group and an indole derivative, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer and neuroprotective effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related indole derivatives. For instance, compounds containing the indole structure have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The IC50 values for these compounds typically range from 1 to 5 µg/mL, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell LineIC50 (µg/mL)Reference
Compound AMCF-73.23
Compound BHCT-1161.9
This compoundTBDTBDTBD

Neuropharmacological Effects

Indole derivatives have also been investigated for their neuroprotective properties. The presence of the methoxy group is believed to enhance the interaction with serotonin receptors, potentially leading to antidepressant-like effects. This mechanism is particularly relevant given the increasing interest in indole-based compounds for treating mood disorders.

Case Studies

  • Study on Serotonin Receptor Interaction : Research conducted on similar compounds indicated that modifications in the indole structure significantly affect serotonin receptor binding affinity, suggesting that this compound may exhibit similar properties.
  • In Vivo Studies : Animal models treated with related indole compounds demonstrated reduced anxiety-like behaviors, supporting the hypothesis that this class of compounds could serve as therapeutic agents for anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances cytotoxicity against cancer cells.
  • Methoxy Group : Contributes to improved receptor binding and potential neuropharmacological effects.

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